4-Carboxy-Mephedrone Hydrochloride
CAS No.:
Cat. No.: VC18002354
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO3 |
---|---|
Molecular Weight | 243.68 g/mol |
IUPAC Name | 4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |
Standard InChI | InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H |
Standard InChI Key | IUMNINNRIBRZKU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for 4-carboxy-mephedrone hydrochloride is 1-(4-carboxyphenyl)-2-(methylamino)propan-1-one hydrochloride. Its molecular formula is C₁₁H₁₃NO₃·HCl, yielding a molar mass of 259.69 g/mol. Structurally, it retains the β-keto-phenethylamine backbone of mephedrone but substitutes the para-methyl group with a carboxylic acid (-COOH). The hydrochloride salt enhances water solubility, a property leveraged in analytical workflows .
Physicochemical Properties
As a zwitterion, 4-carboxy-mephedrone exists in equilibrium between cationic (protonated amine) and anionic (deprotonated carboxylic acid) forms under physiological conditions. Computational analyses predict pKa values of 3.6 for the carboxylic acid group and 8.0 for the secondary amine . This amphiprotic nature complicates extraction and chromatographic separation, necessitating optimized protocols for reliable quantification.
Pharmacokinetics and Metabolic Pathways
Biotransformation of Mephedrone
4-Carboxy-mephedrone arises primarily through hepatic cytochrome P450 2D6 (CYP2D6)-mediated oxidation. The metabolic sequence involves:
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Hydroxylation: Conversion of the para-methyl group to a hydroxymethyl intermediate.
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Oxidation: Further oxidation to the carboxylic acid derivative via alcohol dehydrogenase and aldehyde dehydrogenase .
Parallel pathways include N-demethylation (producing nor-mephedrone) and ketone reduction (yielding dihydro-mephedrone), but 4-carboxy-mephedrone dominates metabolite profiles in human plasma and urine .
Excretion Kinetics
Studies using gas chromatography-mass spectrometry (GC-MS) reveal that ~60% of ingested mephedrone undergoes conversion to 4-carboxy-mephedrone, with urinary excretion peaking within 6–12 hours post-administration. The metabolite’s extended detection window (up to 72 hours) makes it invaluable for postmortem toxicology .
Analytical Methodologies for Detection
Sample Preparation Challenges
The zwitterionic nature of 4-carboxy-mephedrone necessitates specialized solid-phase extraction (SPE) protocols. Mixed-mode cationic exchange sorbents (e.g., benzoylsulfonate-modified resins) achieve recoveries of 32.5–41.6% in whole blood, significantly lower than for non-zwitterionic metabolites like nor-mephedrone (71.3–95.2%) . Acidic wash buffers (pH 2.9) protonate the amine group, enhancing retention, but partial deprotonation of the carboxylic acid limits efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Optimal separation employs a pentafluorophenylpropyl column with a gradient elution of 0.3% formic acid in acetonitrile/water. Key MS/MS parameters include:
Parameter | Value |
---|---|
Ionization mode | Electrospray (+) |
Precursor ion (m/z) | 208.1 → 146.1 (CE 22V) |
Retention time | 6.8 min |
Matrix effects remain a concern, with ion suppression averaging 29% in whole blood due to co-eluting phospholipids . Deuterated internal standards (e.g., mephedrone-d3) partially compensate for variability.
Stability in Biological Matrices
Temperature-Dependent Degradation
Stability studies in sodium fluoride/potassium oxalate-preserved whole blood demonstrate significant degradation at +4°C:
Storage Duration | % Loss at +4°C | % Loss at -20°C |
---|---|---|
24 hours | 12.3 ± 3.1 | 5.2 ± 1.8 |
10 days | 48.1 ± 4.8 | 22.6 ± 6.9 |
Freezing at -20°C is mandatory for long-term storage, reducing enzymatic hydrolysis and oxidative side reactions .
pH Sensitivity
In urine (pH 5–8), 4-carboxy-mephedrone undergoes decarboxylation to hydroxytolyl-mephedrone at rates exceeding 0.5%/hour. Acidification to pH 2–3 during collection stabilizes the metabolite for up to 30 days .
Pharmacological and Toxicological Implications
Receptor Affinity
While mephedrone acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), 4-carboxy-mephedrone shows negligible affinity for monoamine transporters (IC₅₀ > 10 μM) . This suggests it contributes minimally to psychostimulant effects but may exacerbate oxidative stress via reactive oxygen species (ROS) generation.
Clinical Correlations
Plasma concentrations of 4-carboxy-mephedrone correlate with mephedrone exposure severity:
Clinical Scenario | Concentration Range (μg/L) |
---|---|
Recreational use | 50–100 |
Acute intoxication | 100–500 |
Fatal overdose | >500 |
Autopsy data implicate the metabolite in multiorgan failure cases, particularly renal tubular acidosis linked to crystalline nephropathy .
Forensic and Regulatory Considerations
Detection in Drug Screening
Conventional immunoassays fail to detect 4-carboxy-mephedrone due to structural dissimilarity from common amphetamines. Confirmatory testing requires LC-MS/MS or high-resolution mass spectrometry (HRMS), with limits of quantification (LOQ) as low as 2 ng/mL in urine .
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